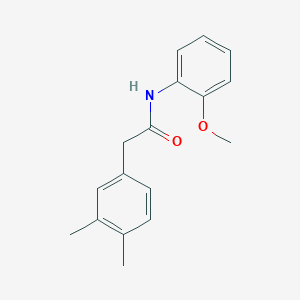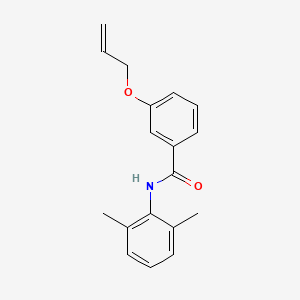
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, also known as Modafinil, is a synthetic compound that is used as a wakefulness-promoting agent. It was first approved by the FDA in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness, sleep paralysis, and hallucinations. Since then, Modafinil has been used for a variety of other purposes, including the treatment of attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment.
Mécanisme D'action
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide works by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood, and their increased activity is thought to contribute to 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide's wakefulness-promoting effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been shown to increase alertness, reduce fatigue, and improve cognitive performance in a variety of tasks, including memory, attention, and executive function. It has also been shown to increase the activity of certain brain regions involved in cognitive processing, such as the prefrontal cortex and the striatum.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has several advantages for use in laboratory experiments, including its well-established safety profile and its ability to improve cognitive function in healthy individuals. However, it also has some limitations, including the potential for tolerance and dependence with long-term use, as well as the potential for side effects such as headache, nausea, and insomnia.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, including its potential as a treatment for cognitive impairment in aging and neurodegenerative diseases, its effects on creativity and problem-solving, and its potential as a cognitive enhancer for healthy individuals. Additionally, there is ongoing research into the mechanisms of action of 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide, as well as its potential interactions with other drugs and its effects on different populations, such as children and the elderly.
Méthodes De Synthèse
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide is synthesized from benzhydryl sulfinylacetamide, which is reacted with thionyl chloride to form benzhydryl sulfinyl chloride. This compound is then reacted with 2-methoxyphenyl magnesium bromide to form the corresponding sulfoxide, which is then reduced with sodium borohydride to yield 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its effects on cognitive function, particularly in the areas of attention, memory, and executive function. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with ADHD and other cognitive disorders. 2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide has also been studied for its potential as a treatment for depression, with some studies suggesting that it may be effective in improving mood and reducing symptoms of depression.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-14(10-13(12)2)11-17(19)18-15-6-4-5-7-16(15)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPOKJLQMHNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5019823.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5019836.png)
![4-chloro-2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5019843.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5019849.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5019865.png)
![N-(2-chlorophenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide](/img/structure/B5019871.png)
![3-(2-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5019877.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5019880.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5019881.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5019886.png)
![methyl 4-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5019890.png)
![3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5019903.png)
